molecular formula C21H23ClN2O B12915455 {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol CAS No. 925218-05-9

{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B12915455
CAS No.: 925218-05-9
M. Wt: 354.9 g/mol
InChI Key: LJDFPVHTJIYBHO-UHFFFAOYSA-N
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Description

(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is a complex organic compound that features an indole group, a chlorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole group can be functionalized through various reactions such as halogenation or alkylation.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The indole derivative and the piperidine ring can be coupled using reagents like Grignard reagents or organolithium compounds.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups to the indole or chlorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it valuable in the production of high-value products.

Mechanism of Action

The mechanism of action of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Receptor Binding: The compound might bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **(1H-Indol-3-yl)methylamine
  • **4-(2-Chlorophenyl)piperidine
  • **(1H-Indol-3-yl)methanol

Uniqueness

(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is unique due to its combination of an indole group, a chlorophenyl group, and a piperidine ring. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

925218-05-9

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C21H23ClN2O/c22-19-7-3-2-6-18(19)21(15-25)9-11-24(12-10-21)14-16-13-23-20-8-4-1-5-17(16)20/h1-8,13,23,25H,9-12,14-15H2

InChI Key

LJDFPVHTJIYBHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)C2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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